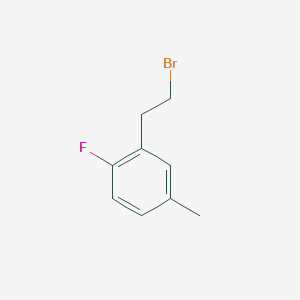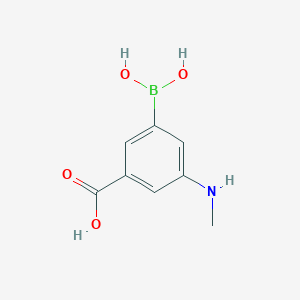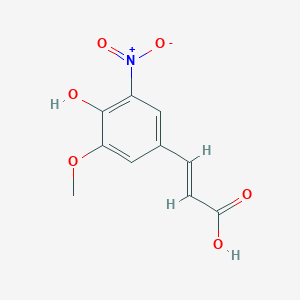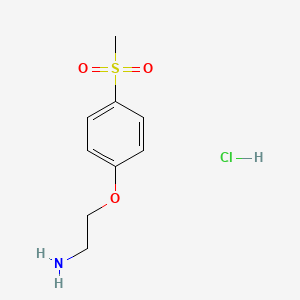
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride is a versatile chemical compound utilized in diverse scientific research. The compound contains a total of 34 bonds, including 17 non-hydrogen bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 sulfone .
Preparation Methods
The synthesis of 2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-methanesulfonylphenol with ethylene oxide to form 2-(4-methanesulfonylphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(4-methanesulfonylphenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: The primary amine group can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with various biological molecules, influencing their activity. The sulfone group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical pathways .
Comparison with Similar Compounds
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride can be compared with similar compounds such as:
2-(2-Methanesulfonylphenoxy)ethan-1-aminehydrochloride: Similar structure but different substitution pattern on the aromatic ring.
Ethyl 2-aminothiazole-4-acetate: Contains a thiazole ring instead of a phenoxy group, leading to different chemical properties and applications.
2-(3-Bromo-1,2-oxazol-4-yl)ethan-1-aminehydrochloride: Contains an oxazole ring and a bromine atom, resulting in distinct reactivity and uses.
Properties
CAS No. |
2825007-60-9 |
|---|---|
Molecular Formula |
C9H14ClNO3S |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10;/h2-5H,6-7,10H2,1H3;1H |
InChI Key |
HTLQYUYDBVLPGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
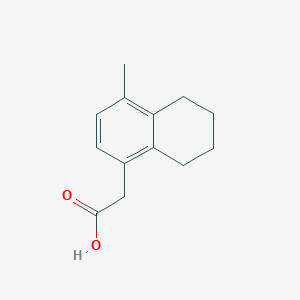
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
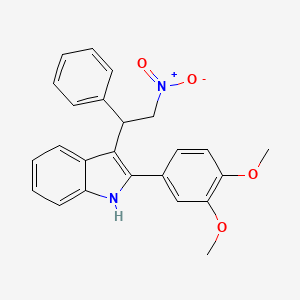
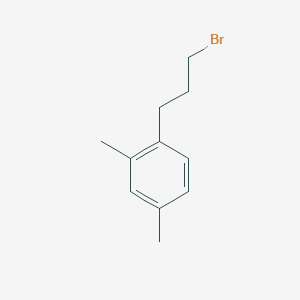
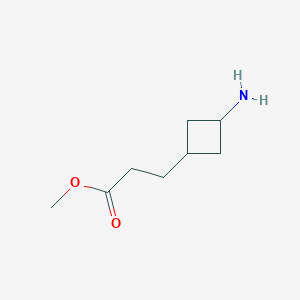
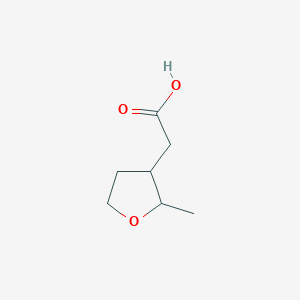
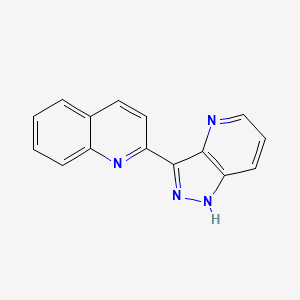
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
